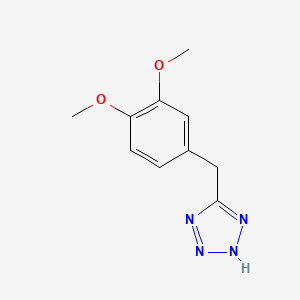

![molecular formula C11H16N2O5S2 B5540286 N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide, commonly referred to as NSC 631570, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of sulfonamide-based drugs and is known to exhibit potent antitumor activity against various cancer cell lines.

Applications De Recherche Scientifique

Antimicrobial and Modulating Activity

A study highlighted the antimicrobial and modulating activities of 4-(Phenylsulfonyl) morpholine, a compound closely related to N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide, against standard and multi-resistant strains of bacteria and fungi. This compound demonstrated a significant modulating effect when combined with antibiotics, reducing the minimum inhibitory concentration against resistant strains, indicating potential applications in overcoming antimicrobial resistance (Oliveira et al., 2015).

Inhibition of Carbonic Anhydrases

Research on aromatic sulfonamide inhibitors, including derivatives similar to this compound, revealed their effectiveness in inhibiting carbonic anhydrase isoenzymes. These compounds showed nanomolar half maximal inhibitory concentrations across different isoenzymes, suggesting their utility in designing inhibitors for therapeutic applications (Supuran et al., 2013).

Enzyme Reaction Modulation

A study on methanesulfonyl fluoride, closely related to this compound, found that substituted ammonium ions could modulate the rate of its reaction with acetylcholinesterase. This discovery opens avenues for understanding enzyme inhibition and the design of enzyme inhibitors with specific reaction rates (Kitz & Wilson, 1963).

Synthesis and Structural Studies

The synthesis and structural characterization of compounds containing the methanesulfonamide group have been explored for their potential applications in medicinal chemistry and drug design. For instance, the synthesis of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide demonstrated the utility of cross-coupling reactions in creating complex molecules with potential therapeutic applications (Durgadas et al., 2012).

Electrophilic Reactions and Medicinal Chemistry

Research into the reactivity and applications of sulfonamides in medicinal chemistry revealed the potential of this compound derivatives in synthesizing biologically active molecules. For example, studies on the selective hydrolysis of methanesulfonate esters shed light on chemoselective reactions that could be utilized in drug synthesis and purification processes (Chan et al., 2008).

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S2/c1-19(14,15)12-10-2-4-11(5-3-10)20(16,17)13-6-8-18-9-7-13/h2-5,12H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEIMZUOKDIVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

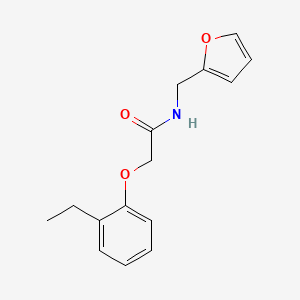

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

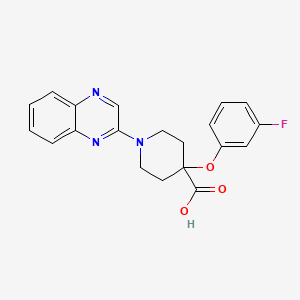

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)

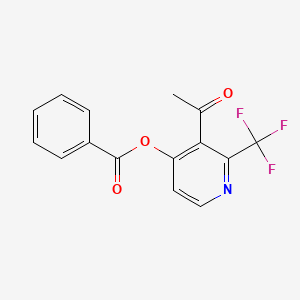

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)